molecular formula C20H27ClN6O2 B2946415 7-(4-chlorobenzyl)-8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 359903-30-3

7-(4-chlorobenzyl)-8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2946415
CAS No.: 359903-30-3
M. Wt: 418.93
InChI Key: DSZZMEGRVVUHFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-(4-chlorobenzyl)-8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a methylxanthine derivative with a purine-2,6-dione core. Key structural features include:

  • 8-position substitution: A [2-(diethylamino)ethyl]amino group, contributing to solubility and hydrogen-bonding capacity.
  • 1- and 3-position substitutions: Methyl groups, common in xanthine derivatives to modulate pharmacokinetics.

This compound is synthesized via alkylation and amination reactions, as seen in analogous pathways (Scheme 5, ).

Properties

IUPAC Name

7-[(4-chlorophenyl)methyl]-8-[2-(diethylamino)ethylamino]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27ClN6O2/c1-5-26(6-2)12-11-22-19-23-17-16(18(28)25(4)20(29)24(17)3)27(19)13-14-7-9-15(21)10-8-14/h7-10H,5-6,11-13H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZZMEGRVVUHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=NC2=C(N1CC3=CC=C(C=C3)Cl)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(4-chlorobenzyl)-8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The structural formula of the compound is represented as follows:

C20H27ClN6O2\text{C}_{20}\text{H}_{27}\text{Cl}\text{N}_6\text{O}_2

It features a purine core with various substituents that influence its pharmacological properties. The presence of a 4-chlorobenzyl group and a diethylaminoethyl moiety suggests potential interactions with biological targets such as enzymes and receptors involved in cellular signaling pathways.

Preliminary studies indicate that the biological activity of this compound may be linked to its ability to interact with various molecular targets. The mechanisms include:

  • Inhibition of Enzymes : Compounds with similar structures often inhibit enzymes involved in cell proliferation and survival.
  • Modulation of Receptors : The chlorobenzyl group may enhance binding affinity to specific receptors, potentially affecting signaling pathways related to growth and apoptosis.

Structure-Activity Relationships (SAR)

The SAR analysis reveals that modifications in the substituents significantly affect the compound's biological activity. For example:

Substituent Effect on Activity
4-ChlorobenzylIncreases lipophilicity, enhancing membrane permeability
DiethylaminoethylModulates receptor binding affinity

Research shows that altering these groups can lead to variations in therapeutic efficacy and selectivity against cancer cell lines.

Anticancer Activity

A study evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated significant cytotoxic effects on:

  • MCF-7 (breast cancer)
  • MDA-MB-231 (triple-negative breast cancer)

The compound demonstrated a higher inhibition rate compared to standard chemotherapeutics, suggesting its potential as an effective anticancer agent.

Anti-inflammatory Effects

Another study investigated the anti-inflammatory properties of this compound. It was found to reduce pro-inflammatory cytokines in vitro, indicating a possible mechanism for treating inflammatory diseases.

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

  • Binding Affinity : The compound exhibits strong binding affinity to specific kinases involved in tumor growth.
  • Synergistic Effects : When combined with existing chemotherapy agents like doxorubicin, it showed enhanced efficacy against resistant cancer cell lines.
  • Safety Profile : Toxicity studies indicate a favorable safety profile at therapeutic doses.

Comparison with Similar Compounds

Substituent Variations at the 7-Position

The 7-benzyl group’s substitution significantly impacts bioactivity and physicochemical properties:

Compound 7-Substituent Key Properties/Effects Reference
Target Compound 4-Chlorobenzyl Increased lipophilicity; potential enhanced binding via halogen interactions
7-(4-Methylbenzyl) analog 4-Methylbenzyl Reduced electronegativity; may lower metabolic stability
7-(4-Fluorobenzyl) analog 4-Fluorobenzyl Higher electronegativity; improved metabolic resistance
7-(2-Chlorobenzyl) analog 2-Chlorobenzyl Steric hindrance at ortho position; reduced receptor affinity

Key Findings :

  • Electron-withdrawing groups (e.g., Cl, F) enhance binding affinity and metabolic stability compared to electron-donating groups (e.g., CH₃).
  • Position of substitution : Para-substituted benzyl groups (4-Cl, 4-F) generally outperform ortho-substituted analogs in activity due to reduced steric effects.

Substituent Variations at the 8-Position

Compound 8-Substituent Key Properties/Effects Reference
Target Compound [2-(Diethylamino)ethyl]amino Enhanced solubility; potential vasodilatory effects
8-Nitro analog Nitro group Electron-withdrawing; increased stability but reduced reactivity
8-Chloro analog Chloro group Moderate electron withdrawal; improved pharmacokinetics
8-{[2-(Dimethylamino)ethyl]amino} analog [2-(Dimethylamino)ethyl]amino Reduced lipophilicity compared to diethyl analog

Key Findings :

  • Amino groups (e.g., [2-(diethylamino)ethyl]amino) improve solubility and enable hydrogen bonding, critical for receptor engagement.
  • Nitro and chloro groups at the 8-position enhance metabolic stability but may reduce bioavailability due to decreased solubility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.